molecular formula C7H15NO3 B061404 Ethyl 5-amino-3-hydroxypentanoate CAS No. 182955-76-6

Ethyl 5-amino-3-hydroxypentanoate

Cat. No.: B061404
CAS No.: 182955-76-6
M. Wt: 161.2 g/mol
InChI Key: URARCLSKGKDNGI-ZCFIWIBFSA-N
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Description

Ethyl 5-amino-3-hydroxypentanoate is an organic compound with the molecular formula C7H15NO3 It is a derivative of pentanoic acid, featuring an amino group at the 5th position and a hydroxyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-3-hydroxypentanoate typically involves the esterification of 5-amino-3-hydroxypentanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled helps in reducing the overall production cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-hydroxypentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Ethyl 5-oxo-3-hydroxypentanoate.

    Reduction: this compound.

    Substitution: Various substituted ethyl 5-amino-3-hydroxypentanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-3-hydroxypentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-amino-3-hydroxypentanoate involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. These interactions can affect enzyme activity, protein folding, and cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 5-amino-3-hydroxypentanoate can be compared with similar compounds such as:

    Ethyl 5-amino-3-hydroxyhexanoate: Similar structure but with an additional carbon in the chain.

    Ethyl 5-amino-3-hydroxybutanoate: Similar structure but with one less carbon in the chain.

    Ethyl 5-amino-3-hydroxypropanoate: Similar structure but with two fewer carbons in the chain.

These compounds share similar chemical properties but differ in their chain length, which can affect their reactivity and applications.

Biological Activity

Ethyl 5-amino-3-hydroxypentanoate (EAP) is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

EAP is characterized by both an amino group and a hydroxyl group, which contribute to its reactivity and biological activity. The presence of these functional groups allows EAP to participate in various biochemical interactions, potentially influencing metabolic pathways and enzyme activities.

The biological activity of EAP is primarily attributed to its interaction with specific molecular targets within cells. The amino and hydroxyl groups enable EAP to form hydrogen bonds, which can modulate enzyme activity and influence cellular signaling pathways. This mechanism suggests that EAP may act as either a substrate or an inhibitor in various biochemical reactions, although detailed studies are necessary to elucidate these interactions fully.

1. Metabolic Pathways

Research indicates that EAP may play a role in metabolic pathways associated with amino acid metabolism. It is suggested that EAP could be involved in the catabolism of L-lysine, leading to the production of 5-aminovalerate, a compound with potential industrial applications .

2. Antioxidant Properties

EAP's hydroxyl group is believed to contribute to its antioxidant properties, allowing it to scavenge free radicals effectively. This activity can help mitigate oxidative stress in biological systems, which is crucial for preventing cellular damage.

3. Neuroprotective Effects

Preliminary studies suggest that EAP may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The exact mechanisms remain under investigation but may involve modulation of oxidative stress and inflammation pathways.

Research Findings and Case Studies

Several studies have investigated the biological activities of EAP:

  • Enzymatic Pathway Studies : Research has shown that enzymes such as L-lysine monooxygenase are involved in the conversion of L-lysine to 5-aminovalerate via pathways that may include intermediates like EAP. This connection highlights the compound's role in broader metabolic processes .
  • Antioxidant Activity : In vitro assays have demonstrated that EAP exhibits significant antioxidant activity, comparable to known antioxidants. This was assessed using the DPPH radical scavenging method, showing a dose-dependent response.

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
Metabolic Pathway RoleInvolvement in L-lysine catabolism
Antioxidant PropertiesScavenging free radicals via hydroxyl group
Neuroprotective EffectsModulation of oxidative stress

Properties

IUPAC Name

ethyl 5-amino-3-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-2-11-7(10)5-6(9)3-4-8/h6,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URARCLSKGKDNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630988
Record name Ethyl 5-amino-3-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182955-76-6
Record name Ethyl 5-amino-3-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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